molecular formula C17H23NO3 B5804782 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine

Cat. No.: B5804782
M. Wt: 289.4 g/mol
InChI Key: MTVGGOPKHUDBLD-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a methylfuran group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzaldehyde and 5-methylfurfural. These intermediates undergo a series of reactions, including condensation, reduction, and methylation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile
  • 2,3-Dihydro-5-methylfuran
  • 2,5-Dimethoxy-2,5-dihydrofuran

Uniqueness

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-13-5-7-15(21-13)12-18(2)10-9-14-6-8-16(19-3)17(11-14)20-4/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVGGOPKHUDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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